6-{2-[(4-Hydroxy-1,5-naphthyridine-3-carbonyl)amino](phenyl)acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
Apalcillin is a broad-spectrum, semi-synthetic penicillin belonging to the ureido-penicillin group. It is known for its potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa and Escherichia coli . Apalcillin is primarily used to treat infections caused by these bacteria, particularly in cases where other antibiotics may not be effective.
Preparation Methods
Apalcillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the ureido side chain . The reaction conditions typically require the use of organic solvents and specific catalysts to achieve high yields and purity. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Apalcillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of apalcillin can lead to the formation of penicilloic acids, which are inactive metabolites . Oxidation reactions can further degrade the compound, while substitution reactions can modify its structure to enhance its antibacterial activity .
Scientific Research Applications
Apalcillin has been extensively studied for its antibacterial properties and its potential use in treating bacterial infections. In chemistry, it is used as a model compound to study the mechanisms of β-lactam antibiotics and their interactions with bacterial enzymes . In biology and medicine, apalcillin is used to investigate the efficacy of new antibiotic combinations and to develop strategies to combat antibiotic resistance . Industrially, it is used in the production of pharmaceutical formulations for treating infections caused by resistant bacterial strains .
Mechanism of Action
Apalcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which are essential for cell wall integrity . This disruption leads to cell lysis and bacterial death. Apalcillin is particularly effective against bacteria that produce β-lactamases, enzymes that degrade other penicillins .
Comparison with Similar Compounds
Apalcillin is often compared with other ureido-penicillins such as piperacillin and ticarcillin. While all three compounds have similar antibacterial spectra, apalcillin is noted for its higher potency against Pseudomonas aeruginosa . Additionally, apalcillin has a longer half-life and greater protein binding compared to piperacillin, making it more effective in certain clinical settings . Other similar compounds include azlocillin and mezlocillin, which also belong to the ureido-penicillin group .
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVYNAURODYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867013 |
Source
|
Record name | 6-{2-[(4-Hydroxy-1,5-naphthyridine-3-carbonyl)amino](phenyl)acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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